3,3-Diphenylpropanal
Overview
Description
3,3-Diphenylpropanal is an organic compound with the molecular formula C15H14O. It is characterized by the presence of two phenyl groups attached to a propanal backbone. This compound is notable for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Diphenylpropanal can be synthesized through several methods. One common approach involves the esterification of diphenylpropionic acid followed by reduction. This method typically uses ethanol and sodium metal as reagents .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature conditions are crucial in these processes .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenylpropanal undergoes various chemical reactions, including:
Oxidation: This reaction typically converts the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation of the aromatic rings.
Major Products:
Oxidation: 3,3-Diphenylpropionic acid.
Reduction: 3,3-Diphenylpropanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,3-Diphenylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Diphenylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing the compound’s overall activity .
Comparison with Similar Compounds
- 3,3-Diphenylpropionic acid
- 3,3-Diphenylpropanol
- Benzenepropanal
Comparison: 3,3-Diphenylpropanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, 3,3-Diphenylpropanol has an alcohol group, making it more suitable for reduction reactions, while 3,3-Diphenylpropionic acid is more reactive in oxidation reactions. The presence of the aldehyde group in this compound allows for a broader range of chemical transformations .
Properties
IUPAC Name |
3,3-diphenylpropanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNJCCMGUBTMJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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